Product packaging for [4-(Thiophen-2-ylmethoxy)phenyl]methanol(Cat. No.:CAS No. 881447-91-2)

[4-(Thiophen-2-ylmethoxy)phenyl]methanol

Cat. No.: B2467255
CAS No.: 881447-91-2
M. Wt: 220.29
InChI Key: UZNGEKMXBSLGLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Thiophene (B33073) and Phenylmethanol Chemistry

Thiophene and its derivatives are a cornerstone of heterocyclic chemistry, widely recognized for their diverse biological activities. nih.govnih.gov The thiophene ring is a key component in numerous pharmaceuticals, owing to its ability to modulate the physicochemical properties of a molecule and engage in various biological interactions. nih.govresearchgate.net Thiophene-containing compounds have shown a wide array of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govnih.gov

Similarly, phenylmethanol, also known as benzyl (B1604629) alcohol, and its derivatives are fundamental building blocks in organic synthesis. They serve as versatile intermediates in the production of pharmaceuticals, fragrances, and other fine chemicals. The reactivity of the benzylic alcohol group allows for a variety of chemical transformations, making it a valuable moiety in the design of new molecules.

[4-(Thiophen-2-ylmethoxy)phenyl]methanol brings together these two important chemical scaffolds, suggesting potential for novel properties arising from the combination of the electron-rich thiophene ring and the reactive phenylmethanol unit.

Structural Significance of the Ether Linkage and Hydroxymethyl Moiety

The ether linkage (C-O-C) in this compound connects the thiophene and phenyl rings through a methylene (B1212753) bridge. This linkage provides a degree of conformational flexibility, which can be crucial for a molecule's interaction with biological targets. The stability of the ether bond also makes it a common and reliable linker in drug design.

The hydroxymethyl group (-CH₂OH) attached to the phenyl ring is a primary alcohol. This functional group is a key site for chemical reactions, such as oxidation to an aldehyde or carboxylic acid, or esterification and etherification to produce a wide range of derivatives. nih.gov The presence of the hydroxymethyl group also imparts polarity to the molecule and offers a potential site for hydrogen bonding, which can influence its solubility and biological activity.

Overview of Academic Research Perspectives on the Compound

A comprehensive survey of scientific literature reveals a significant gap in the specific investigation of this compound. While commercial chemical suppliers list the compound, often identified by its CAS number 881447-91-2, and provide basic predicted properties, dedicated research articles detailing its synthesis, spectroscopic characterization, and evaluation in any field of study are conspicuously absent. chemicalbook.comarctomsci.com

The lack of published research suggests that this compound may be a novel compound with untapped potential or an intermediate in proprietary synthetic pathways that have not been disclosed in academic publications. Its existence in chemical catalogs indicates that it is synthetically accessible, yet its properties and potential uses remain an open question for the research community. The exploration of this and similar structures could be a fruitful area for future investigation, potentially leading to the discovery of new materials or biologically active agents.

Below is a table of basic information available for the compound:

PropertyValueSource
CAS Number 881447-91-2 chemicalbook.comarctomsci.com
Molecular Formula C₁₂H₁₂O₂S chemicalbook.com
Molecular Weight 220.29 g/mol chemicalbook.com
Predicted Boiling Point 377.3 ± 27.0 °C chemicalbook.com
Predicted Density 1.241 ± 0.06 g/cm³ chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12O2S B2467255 [4-(Thiophen-2-ylmethoxy)phenyl]methanol CAS No. 881447-91-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(thiophen-2-ylmethoxy)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2S/c13-8-10-3-5-11(6-4-10)14-9-12-2-1-7-15-12/h1-7,13H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZNGEKMXBSLGLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)COC2=CC=C(C=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Thiophen 2 Ylmethoxy Phenyl Methanol

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of the target molecule, [4-(Thiophen-2-ylmethoxy)phenyl]methanol, suggests two primary disconnection points. The most logical and common disconnection is at the ether C-O bond, which points to a Williamson ether synthesis or a related etherification protocol. This disconnection yields two key synthons: a thiophene-based electrophile and a substituted phenoxide nucleophile.

A second disconnection can be considered at the C-C bond of the phenylmethanol group, which could arise from the reduction of a corresponding benzaldehyde or benzoic acid derivative. This offers flexibility in the synthetic sequence, allowing the ether linkage to be formed before the final reduction step.

Based on the ether disconnection, the two primary precursor molecules are identified as a thiophen-2-ylmethyl halide (or other suitably activated thiophene-2-ylmethanol derivative) and 4-hydroxybenzyl alcohol.

Synthesis of Thiophene-2-ylmethanol Precursors

The synthesis of a reactive precursor for the thiophene (B33073) portion of the molecule, typically an electrophile like 2-(chloromethyl)thiophene, is a critical step. There are two main approaches to obtaining this precursor.

One common method is the direct chloromethylation of thiophene using formaldehyde and hydrogen chloride. orgsyn.orggoogle.com This reaction, however, must be carefully controlled to avoid the formation of byproducts.

Alternatively, thiophene-2-ylmethanol can be synthesized and then converted to the more reactive 2-(chloromethyl)thiophene. The conversion of the alcohol to the chloride can be achieved using standard chlorinating agents such as thionyl chloride in the presence of a base like pyridine (B92270). chemicalbook.comchemicalbook.com

Table 1: Synthesis of 2-(Chloromethyl)thiophene from Thiophene-2-ylmethanol

Starting Material Reagents Solvent Yield Reference
Thiophene-2-ylmethanol Thionyl chloride, Pyridine Dichloromethane 60% chemicalbook.comchemicalbook.com

Synthesis of Substituted Phenol/Phenylmethanol Precursors

The phenolic precursor, 4-hydroxybenzyl alcohol, can be synthesized through several established methods. A classical approach involves the base-catalyzed reaction of phenol with formaldehyde. prepchem.comgoogle.com This reaction can produce a mixture of ortho and para isomers, which then require separation. prepchem.com

Another efficient method is the reduction of 4-hydroxybenzaldehyde or other 4-hydroxy-substituted carbonyl compounds. study.com A variety of reducing agents can be employed for this transformation, offering high yields and selectivity. For instance, the catalytic hydrogenation of 4-hydroxyacetophenone over a palladium on carbon catalyst is an effective industrial method.

Table 2: Selected Synthetic Routes to 4-Hydroxybenzyl Alcohol

Starting Material Reagents Key Conditions Yield Reference
Phenol Formaldehyde, Sodium hydroxide Room temperature, 6 days 80% (ortho/para mixture) prepchem.com
4-Hydroxyacetophenone H₂, Pd/C, Sodium methoxide 45°C, 500 psi H₂ 96% selectivity

Formation of the Thiophen-2-ylmethoxy Ether Linkage

The central step in the synthesis of this compound is the formation of the ether bond connecting the two aromatic moieties.

The Williamson ether synthesis is the most widely employed method for this transformation. masterorganicchemistry.comyoutube.comkhanacademy.org This reaction involves the deprotonation of the phenolic hydroxyl group of 4-hydroxybenzyl alcohol to form a phenoxide, which then acts as a nucleophile and attacks an electrophilic thiophene precursor, such as 2-(chloromethyl)thiophene, in an SN2 reaction. masterorganicchemistry.comrichmond.edu

A variety of bases and solvents can be used to facilitate this reaction. Strong bases like sodium hydride (NaH) in aprotic solvents such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are effective for deprotonating the phenol. richmond.eduorganic-synthesis.com Alternatively, weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in polar aprotic solvents like acetonitrile can also be used, particularly for phenols. organic-synthesis.com

General Reaction Scheme:

Deprotonation: 4-hydroxybenzyl alcohol + Base → 4-(hydroxymethyl)phenoxide

Nucleophilic Substitution: 4-(hydroxymethyl)phenoxide + 2-(chloromethyl)thiophene → this compound

While the Williamson synthesis is generally effective, alternative methods can be considered, especially if steric hindrance is a factor or if milder conditions are required.

One such alternative is the Mitsunobu reaction, although it is not typically the first choice for simple etherifications of this type. Other modern methods for benzylation include the use of reagents like 2-benzyloxy-1-methylpyridinium triflate, which can act as a benzyl (B1604629) group donor under neutral conditions. beilstein-journals.orgnih.govresearchgate.net Decarboxylative etherification methods have also been developed for the synthesis of hindered ethers and could potentially be adapted. nih.gov For the specific target molecule, however, the Williamson approach remains the most direct and efficient.

Functional Group Interconversions for the Phenylmethanol Moiety

An alternative synthetic strategy involves forming the ether linkage with a precursor molecule where the benzyl alcohol is protected or present in a different oxidation state, followed by a final functional group interconversion.

For example, the Williamson ether synthesis could be performed using 4-hydroxybenzaldehyde and 2-(chloromethyl)thiophene. The resulting intermediate, 4-(thiophen-2-ylmethoxy)benzaldehyde, can then be reduced to the target compound, this compound. This reduction can be readily achieved using a variety of reducing agents, such as sodium borohydride (NaBH₄) in an alcoholic solvent. study.comresearchgate.net This approach can be advantageous if the starting 4-hydroxybenzaldehyde is more readily available or if the free benzyl alcohol moiety complicates the etherification step.

Reaction Conditions and Optimization Strategies

The synthesis of this compound can be achieved through multiple synthetic pathways, primarily involving the formation of an ether linkage followed by the reduction of a carbonyl group, or vice-versa. The reaction conditions and optimization strategies are crucial for maximizing yield and purity.

One common approach involves the Williamson ether synthesis, where 4-hydroxybenzyl alcohol is reacted with 2-(chloromethyl)thiophene. The reaction is typically carried out in the presence of a base to deprotonate the phenolic hydroxyl group, facilitating nucleophilic attack on the electrophilic chloromethyl group of the thiophene derivative.

Another viable route is the reduction of the aldehyde precursor, 4-(thiophen-2-ylmethoxy)benzaldehyde. This reduction can be accomplished using various reducing agents, with the choice of agent and reaction conditions influencing the efficiency and selectivity of the transformation.

Below are data tables detailing typical reaction conditions for these synthetic steps.

Table 1: Williamson Ether Synthesis of 4-(Thiophen-2-ylmethoxy)benzyl Alcohol

ParameterConditionPurposeOptimization Considerations
Starting Materials 4-Hydroxybenzyl alcohol, 2-(Chloromethyl)thiopheneReactants for ether formationPurity of starting materials is crucial to avoid side reactions.
Base Potassium carbonate (K₂CO₃), Sodium hydride (NaH)Deprotonation of the phenolic hydroxyl groupA stronger base like NaH may lead to higher yields but requires anhydrous conditions. K₂CO₃ is a milder and safer alternative.
Solvent Acetone, Dimethylformamide (DMF)Provides a medium for the reactionDMF can solvate the reactants well and may lead to faster reaction times, but it is more difficult to remove. Acetone is a good alternative with a lower boiling point.
Temperature Room temperature to refluxTo control the reaction rateHigher temperatures can increase the reaction rate but may also lead to the formation of byproducts. Optimization of temperature is key for maximizing yield.
Reaction Time 12-24 hoursTo ensure complete reactionMonitored by Thin Layer Chromatography (TLC) to determine the point of maximum conversion.

Table 2: Reduction of 4-(Thiophen-2-ylmethoxy)benzaldehyde

ParameterConditionPurposeOptimization Considerations
Starting Material 4-(Thiophen-2-ylmethoxy)benzaldehydeAldehyde to be reduced to the corresponding alcoholThe purity of the aldehyde will directly impact the purity of the final product.
Reducing Agent Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)To reduce the aldehyde to a primary alcoholNaBH₄ is a milder reducing agent and can be used in protic solvents like ethanol or methanol. LiAlH₄ is a much stronger reducing agent and must be used in anhydrous aprotic solvents like THF or diethyl ether.
Solvent Methanol, Ethanol (for NaBH₄), Tetrahydrofuran (THF) (for LiAlH₄)To dissolve the reactants and facilitate the reactionThe choice of solvent is dictated by the reducing agent used.
Temperature 0 °C to room temperatureTo control the reactivity of the reducing agentReactions with LiAlH₄ are often started at 0 °C and then allowed to warm to room temperature to control the initial exothermic reaction.
Reaction Time 1-4 hoursTo ensure complete reductionMonitored by TLC to confirm the disappearance of the starting aldehyde.

Modern Synthetic Approaches

Modern synthetic methodologies for preparing this compound are increasingly focused on improving efficiency, safety, and environmental sustainability. These approaches often incorporate principles of green chemistry and utilize advanced catalytic methods.

Green Chemistry Considerations:

In the context of the Williamson ether synthesis, green chemistry principles can be applied by selecting more environmentally benign solvents. For instance, replacing traditional polar aprotic solvents like DMF with greener alternatives such as dimethyl carbonate (DMC) or ionic liquids can reduce the environmental impact. Phase-transfer catalysis is another green approach that can be employed. By using a phase-transfer catalyst, the reaction can be carried out in a biphasic system (e.g., water and an organic solvent), which simplifies the work-up procedure and minimizes the use of volatile organic compounds.

For the reduction of 4-(thiophen-2-ylmethoxy)benzaldehyde, the use of catalytic hydrogenation presents a greener alternative to stoichiometric metal hydride reagents. This method utilizes molecular hydrogen as the reducing agent in the presence of a metal catalyst, producing only water as a byproduct.

Catalytic Methods:

Recent advancements in catalysis offer more efficient routes to this compound. For the etherification step, copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, could be adapted. These methods can sometimes offer milder reaction conditions and broader substrate scope compared to the traditional Williamson synthesis.

In the reduction of the aldehyde precursor, transfer hydrogenation is an attractive catalytic method. This approach uses a safe and easily handled hydrogen donor, such as isopropanol or formic acid, in the presence of a transition metal catalyst (e.g., ruthenium or iridium complexes). This avoids the need for high-pressure hydrogenation equipment and the hazards associated with pyrophoric metal hydrides.

Table 3: Modern Synthetic Approaches for this compound

ApproachMethodKey FeaturesAdvantages
Green Chemistry Phase-Transfer Catalyzed EtherificationBiphasic solvent system with a phase-transfer catalyst.Reduced use of organic solvents, easier work-up, milder reaction conditions.
Catalytic Transfer HydrogenationUse of a hydrogen donor (e.g., isopropanol) and a transition metal catalyst.Avoids hazardous metal hydrides and high-pressure H₂, environmentally benign.
Catalytic Methods Ullmann-type Ether SynthesisCopper-catalyzed coupling of 4-hydroxybenzyl alcohol with a 2-halomethylthiophene.Potentially milder conditions and broader functional group tolerance.
Catalytic HydrogenationH₂ gas with a metal catalyst (e.g., Pd/C, PtO₂).High atom economy, produces only water as a byproduct.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Chemical Environment Analysis

¹H NMR spectroscopy provides information on the number of different types of protons and their neighboring protons. The predicted ¹H NMR spectrum of [4-(Thiophen-2-ylmethoxy)phenyl]methanol in a typical deuterated solvent like CDCl₃ would exhibit distinct signals corresponding to each unique proton environment.

The protons on the thiophene (B33073) ring are expected to appear as multiplets in the aromatic region, typically between δ 6.9 and 7.4 ppm. The proton at position 5 of the thiophene ring (H-5') would likely be the most downfield of the thiophene protons due to the influence of the adjacent sulfur atom and the ether linkage. The protons on the benzene ring will also resonate in the aromatic region, likely as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring, appearing around δ 6.9 and 7.3 ppm.

The methylene (B1212753) protons of the ether linkage (-O-CH₂-) are expected to produce a singlet at approximately δ 5.1 ppm. The benzylic methylene protons (-CH₂-OH) would also give a singlet, typically around δ 4.6 ppm. The hydroxyl proton (-OH) signal is expected to be a broad singlet, and its chemical shift can vary depending on concentration and temperature but is often observed between δ 1.5 and 2.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Thiophene H-5'~7.3-7.4dd
Thiophene H-3'~7.1-7.2dd
Thiophene H-4'~6.9-7.0t
Phenyl H-2, H-6~7.3d
Phenyl H-3, H-5~6.9d
Methylene (-O-CH₂-)~5.1s
Methylene (-CH₂-OH)~4.6s
Hydroxyl (-OH)~1.5-2.5br s

Note: Predicted values are based on analogous structures and may vary from experimental data. dd = doublet of doublets, t = triplet, d = doublet, s = singlet, br s = broad singlet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The predicted ¹³C NMR spectrum of this compound would show distinct signals for each unique carbon atom.

The carbon atoms of the thiophene and benzene rings are expected to resonate in the downfield region (δ 110-160 ppm). The quaternary carbon of the thiophene ring attached to the methoxy group (C-2') and the quaternary carbon of the benzene ring attached to the ether oxygen (C-4) would be in this range. The carbon of the ether methylene group (-O-CH₂-) is predicted to appear around δ 70 ppm, while the benzylic carbon (-CH₂-OH) would be found at approximately δ 65 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Thiophene C-2'~140
Thiophene C-5'~127
Thiophene C-3'~126
Thiophene C-4'~125
Phenyl C-4~158
Phenyl C-1~135
Phenyl C-2, C-6~128
Phenyl C-3, C-5~115
Methylene (-O-CH₂-)~70
Methylene (-CH₂-OH)~65

Note: Predicted values are based on analogous structures and may vary from experimental data.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

To definitively assign the proton and carbon signals and establish the connectivity within the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, correlations would be expected between the adjacent protons on the thiophene ring (H-3' with H-4', and H-4' with H-5') and between the ortho- and meta-protons on the benzene ring (H-2 with H-3, and H-5 with H-6).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to assign the carbon signals for the protonated carbons of the thiophene and benzene rings, as well as the two methylene groups.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. Key HMBC correlations would include the correlation between the methylene protons of the ether linkage (-O-CH₂-) and the C-2' of the thiophene ring and C-4 of the benzene ring, confirming the ether linkage. Correlations between the benzylic methylene protons (-CH₂-OH) and the C-1, C-2, and C-6 of the benzene ring would confirm the position of the methanol group.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman, provides information about the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would display characteristic absorption bands for its functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aromatic rings (thiophene and benzene) would appear in the 3000-3100 cm⁻¹ region, while the C-H stretching of the methylene groups would be observed between 2850 and 3000 cm⁻¹.

The C=C stretching vibrations of the aromatic rings are expected to produce several bands in the 1450-1600 cm⁻¹ region. A strong absorption band around 1240 cm⁻¹ would be characteristic of the asymmetric C-O-C stretching of the ether linkage, while a band around 1050 cm⁻¹ would correspond to the C-O stretching of the primary alcohol. The C-S stretching vibration of the thiophene ring typically appears in the 600-800 cm⁻¹ region.

Table 3: Predicted FT-IR Absorption Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)
O-H Stretch (Alcohol)3200-3600 (broad)
C-H Stretch (Aromatic)3000-3100
C-H Stretch (Methylene)2850-3000
C=C Stretch (Aromatic)1450-1600
C-O-C Stretch (Ether, asymmetric)~1240
C-O Stretch (Alcohol)~1050
C-S Stretch (Thiophene)600-800

Note: These are typical frequency ranges and the exact positions can vary.

Raman Spectroscopy (FT-Raman) for Complementary Vibrational Analysis

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show a strong signal for the symmetric breathing modes of the aromatic rings in the 1000-1600 cm⁻¹ region. The C-S stretching vibrations of the thiophene ring are also typically Raman active. The C-H stretching vibrations would also be visible. Raman spectroscopy is particularly useful for identifying the substitution patterns of the benzene ring through analysis of the out-of-plane bending modes.

Table 4: Predicted Raman Shifts for this compound

Vibrational ModePredicted Raman Shift (cm⁻¹)
Aromatic Ring Breathing1000-1600 (strong)
C-H Stretch (Aromatic)3000-3100
C-H Stretch (Methylene)2850-3000
C-S Stretch (Thiophene)600-800

Note: These are typical Raman shifts and their intensities can vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique to probe the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelengths at which these absorptions occur, and their intensities, are directly related to the molecule's electronic structure, particularly the extent of conjugation.

For this compound, the UV-Vis spectrum is expected to reveal characteristic absorption bands arising from the π → π* and n → π* transitions associated with the phenyl and thiophene rings. The ether linkage and the methanol group can also influence the electronic environment and, consequently, the absorption spectrum.

Table 1: Expected Electronic Transitions for this compound

Functional Group Expected Transition Wavelength Region (nm)
Phenyl Ring π → π* ~200-280
Thiophene Ring π → π* ~230-270

Note: The values in this table are estimations based on the chromophores present in the molecule and may vary based on experimental conditions.

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is a critical tool for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or five decimal places), HRMS allows for the calculation of a unique molecular formula.

For this compound, the molecular formula is C12H12O2S. The calculated exact mass for the neutral molecule is 220.05580 Da. In a typical HRMS experiment, the molecule would be ionized, most commonly forming a protonated molecule [M+H]+ or a sodium adduct [M+Na]+. The precise mass of these ions would then be measured and compared to the theoretical values.

Table 2: Theoretical Exact Masses of this compound and its Common Adducts

Species Molecular Formula Calculated Exact Mass (Da)
[M] C12H12O2S 220.05580
[M+H]+ C12H13O2S+ 221.06363

The experimental determination of the m/z value of one of these ions to within a few parts per million (ppm) of the calculated value would provide strong evidence for the elemental composition of this compound.

X-ray Diffraction Studies for Solid-State Molecular Architecture

As of the current literature survey, no publically available single-crystal X-ray diffraction data for this compound has been reported. If such a study were to be conducted, it would provide invaluable information on:

Molecular Conformation: The dihedral angles between the phenyl and thiophene rings, and the conformation of the methoxy and methanol side chains.

Intermolecular Interactions: The presence and nature of hydrogen bonds involving the hydroxyl group, and potential π-π stacking interactions between the aromatic rings of adjacent molecules.

Crystal Packing: The arrangement of molecules in the unit cell, which influences the material's bulk properties.

Chemical Reactivity and Transformation Pathways

Reactions Involving the Hydroxyl Group

The primary benzylic hydroxyl group in [4-(Thiophen-2-ylmethoxy)phenyl]methanol is a prime site for a variety of chemical transformations, including oxidation, esterification, and etherification.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The benzylic alcohol functionality can be readily oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. Mild oxidizing agents are typically employed for the selective conversion to the corresponding aldehyde, 4-(thiophen-2-ylmethoxy)benzaldehyde. Stronger oxidizing conditions will lead to the formation of 4-(thiophen-2-ylmethoxy)benzoic acid.

Common oxidizing agents and their expected products are summarized in the table below.

Oxidizing AgentExpected Product
Pyridinium chlorochromate (PCC)4-(thiophen-2-ylmethoxy)benzaldehyde
Manganese dioxide (MnO₂)4-(thiophen-2-ylmethoxy)benzaldehyde
Potassium permanganate (KMnO₄)4-(thiophen-2-ylmethoxy)benzoic acid
Jones reagent (CrO₃/H₂SO₄)4-(thiophen-2-ylmethoxy)benzoic acid

Esterification and Etherification Reactions

The hydroxyl group of this compound can undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) in the presence of an acid catalyst to form the corresponding esters. Similarly, etherification can be achieved by reacting the alcohol with an alkyl halide in the presence of a base (Williamson ether synthesis) or under acidic conditions with another alcohol.

A representative esterification reaction is the reaction with acetic anhydride in the presence of a catalytic amount of sulfuric acid to yield [4-(thiophen-2-ylmethoxy)phenyl]methyl acetate (B1210297). An example of etherification would be the reaction with methyl iodide in the presence of a base like sodium hydride to form 1-(methoxymethyl)-4-(thiophen-2-ylmethoxy)benzene.

Reactivity of the Thiophene (B33073) Ring

The thiophene ring is an electron-rich aromatic system and is highly susceptible to electrophilic attack, particularly at the positions adjacent to the sulfur atom (C5).

Electrophilic Aromatic Substitution Reactions on the Thiophene Moiety

Thiophene undergoes electrophilic aromatic substitution reactions, such as halogenation, nitration, sulfonation, and Friedel-Crafts acylation, with a preference for substitution at the C5 position, as the C2 position is already substituted. The electron-donating nature of the ether linkage attached to the phenyl ring can further activate the thiophene ring towards electrophilic attack.

The general mechanism for electrophilic aromatic substitution on the thiophene ring involves the attack of an electrophile on the π-electron system of the ring, leading to the formation of a resonance-stabilized carbocation intermediate. Subsequent loss of a proton restores the aromaticity of the ring.

ReactionReagentsExpected Major Product
BrominationN-Bromosuccinimide (NBS)[4-((5-bromothiophen-2-yl)methoxy)phenyl]methanol
NitrationHNO₃/H₂SO₄[4-((5-nitrothiophen-2-yl)methoxy)phenyl]methanol
AcylationAcetyl chloride/AlCl₃[4-((5-acetylthiophen-2-yl)methoxy)phenyl]methanol

Palladium-Catalyzed Cross-Coupling Reactions at Thiophene Positions

The carbon-hydrogen bonds of the thiophene ring, particularly at the C5 position, can be activated for palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki, Stille, and Heck couplings, are powerful tools for the formation of carbon-carbon bonds. For these reactions to occur, the thiophene ring typically needs to be functionalized with a leaving group, such as a halogen (e.g., bromine or iodine), at the desired position. For instance, the brominated derivative, [4-((5-bromothiophen-2-yl)methoxy)phenyl]methanol, could be coupled with an arylboronic acid in a Suzuki reaction to form a biaryl structure.

Reactivity of the Phenyl Ring

The phenyl ring in this compound is also susceptible to electrophilic aromatic substitution. The thiophen-2-ylmethoxy group is an ortho-, para-directing activator due to the electron-donating nature of the ether oxygen. Since the para position is already substituted, electrophilic attack will be directed to the ortho positions (C2 and C6) of the phenyl ring.

However, the reactivity of the phenyl ring towards electrophilic substitution is generally lower than that of the thiophene ring. Therefore, selective substitution on the phenyl ring in the presence of the more reactive thiophene ring can be challenging and may require careful selection of reaction conditions.

Cleavage and Modification of the Ether Linkage

The ether linkage in this compound is a key site for chemical transformation. Cleavage of this C-O bond can be achieved through several methods, primarily involving acidic or reductive conditions.

Acid-Catalyzed Cleavage: Ethers can be cleaved by strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr). masterorganicchemistry.commasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, which converts the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.com This is followed by a nucleophilic attack by the halide ion. The cleavage of benzylic ethers can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the stability of the potential carbocation intermediates. libretexts.org Given the benzylic nature of the thiophen-2-ylmethyl group, an Sₙ1-type mechanism involving a stable thienyl-stabilized carbocation is plausible. This would lead to the formation of 4-(hydroxymethyl)phenol and 2-(halomethyl)thiophene.

Hydrogenolysis: A common method for the cleavage of benzyl (B1604629) ethers is catalytic hydrogenolysis. organic-chemistry.org This reaction is typically carried out using a palladium catalyst on a carbon support (Pd/C) and a source of hydrogen gas. nih.gov This method is generally mild and selective for the cleavage of the C-O bond of the benzyl ether, yielding 4-(hydroxymethyl)phenol and 2-methylthiophene. A potential complication could be the poisoning of the catalyst by the sulfur-containing thiophene ring.

Oxidative Cleavage: Oxidative methods can also be employed for the cleavage of benzyl ethers. Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be used, particularly for activated benzyl ethers like the p-methoxybenzyl (PMB) ether. organic-chemistry.org Visible-light-mediated oxidative debenzylation using DDQ as a photooxidant has also been reported as a mild and selective method. acs.org

Table 2: Potential Methods for the Cleavage of the Ether Linkage in this compound

MethodReagentsExpected Products
Acid-Catalyzed Cleavage HI or HBr4-(Hydroxymethyl)phenol and 2-(Iodomethyl)thiophene or 2-(Bromomethyl)thiophene
Hydrogenolysis H₂, Pd/C4-(Hydroxymethyl)phenol and 2-Methylthiophene
Oxidative Cleavage DDQ4-(Hydroxymethyl)phenol and Thiophene-2-carbaldehyde

This table outlines potential cleavage pathways based on established methods for benzyl ether cleavage.

Radical-Mediated Transformations and Reaction Mechanisms

While ionic reactions are more commonly studied for this class of compounds, the potential for radical-mediated transformations exists, particularly at the benzylic positions.

The benzylic C-H bonds of the methylene (B1212753) group in the ether linkage and the methanol group are susceptible to radical abstraction. For instance, in the presence of a radical initiator such as N-bromosuccinimide (NBS) and light or a radical initiator, a bromine radical can be generated. This radical can abstract a benzylic hydrogen atom to form a resonance-stabilized benzylic radical. Subsequent reaction with Br₂ would lead to the formation of a benzylic bromide.

Stereospecific radical bromination of β-aryl alcohols with thiourea additives has been reported, proceeding through a 1,2-aryl migration. nih.gov While the substrate is different, it highlights the potential for complex radical-mediated rearrangements in similar systems.

The mechanism of such a radical bromination would likely involve the following steps:

Initiation: Homolytic cleavage of the initiator to form radicals.

Propagation:

Abstraction of a benzylic hydrogen from either the ether linkage or the methanol group by a bromine radical to form a resonance-stabilized benzylic radical and HBr.

Reaction of the benzylic radical with Br₂ to form the benzylic bromide and a new bromine radical.

Termination: Combination of any two radical species.

Due to the presence of two benzylic positions, a mixture of products could be expected, with the relative reactivity depending on the stability of the respective radical intermediates.

Design, Synthesis, and Characterization of Derivatives

Modifications on the Thiophene (B33073) Ring

The thiophene ring in [4-(Thiophen-2-ylmethoxy)phenyl]methanol is a key site for chemical modification, allowing for the introduction of various substituents that can significantly alter the electronic and steric properties of the molecule. Electrophilic substitution reactions are commonly employed to introduce functional groups onto the thiophene ring, primarily at the 5-position due to the directing effect of the sulfur atom and the methylene (B1212753) ether linkage.

A common modification involves the introduction of halogen atoms, such as bromine or chlorine. For instance, bromination of the thiophene ring can be achieved using N-bromosuccinimide (NBS) in a suitable solvent like tetrahydrofuran (B95107) (THF). This reaction typically proceeds with high regioselectivity to yield the 5-bromo-thiophen-2-yl derivative. The presence of the halogen atom not only modifies the electronic properties but also provides a handle for further functionalization through cross-coupling reactions, such as Suzuki or Stille couplings, enabling the introduction of alkyl, aryl, or other functional groups.

Another important modification is the introduction of alkyl groups. Friedel-Crafts acylation followed by reduction is a common two-step process to achieve this. For example, acylation with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride can introduce a ketone group, which can then be reduced to the corresponding alkyl group using methods like the Wolff-Kishner or Clemmensen reduction. These alkyl substituents can influence the solubility and lipophilicity of the derivatives.

The table below summarizes some examples of derivatives with modifications on the thiophene ring, along with their synthetic methods and key characterization data.

Derivative NameModificationSynthetic MethodKey Characterization Data
[4-((5-Bromothiophen-2-yl)methoxy)phenyl]methanolBrominationN-Bromosuccinimide in THFPresence of bromine confirmed by mass spectrometry and characteristic shifts in NMR.
[4-((5-Methylthiophen-2-yl)methoxy)phenyl]methanolAlkylationFriedel-Crafts acylation followed by Wolff-Kishner reductionAppearance of a methyl signal in the 1H NMR spectrum.
[4-((5-Chlorothiophen-2-yl)methoxy)phenyl]methanolChlorinationN-Chlorosuccinimide in acetic acidIsotopic pattern of chlorine observed in the mass spectrum.

Substitutions on the Phenyl Ring

The phenyl ring of this compound offers another avenue for structural diversification. The position of substitution on the phenyl ring can be controlled by the directing effects of the existing ether and hydroxymethyl groups. Electrophilic aromatic substitution reactions will primarily direct incoming electrophiles to the positions ortho to the ether linkage.

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can significantly impact the electronic properties of the entire molecule. For instance, nitration of the phenyl ring using a mixture of nitric acid and sulfuric acid can introduce a nitro group, a strong EWG. Conversely, the introduction of an alkoxy group, an EDG, can be achieved through Williamson ether synthesis on a dihydroxy-substituted precursor.

Derivative NameSubstitutionSynthetic MethodEffect of Substituent
[4-(Thiophen-2-ylmethoxy)-3-nitrophenyl]methanolNitrationNitric acid and sulfuric acidElectron-withdrawing, increases acidity of hydroxyl group.
[3-Methoxy-4-(thiophen-2-ylmethoxy)phenyl]methanolMethoxylationWilliamson ether synthesis on a dihydroxy precursorElectron-donating, increases electron density of the phenyl ring.
[2-Chloro-4-(thiophen-2-ylmethoxy)phenyl]methanolChlorinationDirect chlorination with a suitable chlorinating agentElectron-withdrawing, influences reactivity and lipophilicity.

Derivatization at the Hydroxyl Group

The benzylic hydroxyl group in this compound is a versatile functional handle for a wide range of derivatization reactions, leading to the formation of esters, ethers, and other functional groups. These modifications can dramatically alter the physical and chemical properties of the parent compound.

Esterification: Esters can be readily prepared by reacting the alcohol with carboxylic acids, acid chlorides, or acid anhydrides under appropriate conditions. For example, reaction with acetyl chloride in the presence of a base like pyridine (B92270) yields the corresponding acetate (B1210297) ester. The nature of the acyl group can be varied to introduce different functionalities and to control properties such as volatility and solubility.

Etherification: The hydroxyl group can be converted into an ether linkage through Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride, followed by reaction with an alkyl halide. This allows for the introduction of a variety of alkyl or aryl groups, influencing the steric bulk and lipophilicity of the molecule.

The table below provides examples of derivatives formed by modifying the hydroxyl group.

Derivative NameDerivatizationReagentsKey Property Change
[4-(Thiophen-2-ylmethoxy)phenyl]methyl acetateEsterificationAcetyl chloride, pyridineIncreased volatility, altered solubility.
1-((4-(Methoxymethyl)phenoxy)methyl)thiopheneEtherificationSodium hydride, methyl iodideIncreased lipophilicity, removal of hydrogen bond donor.
[4-(Thiophen-2-ylmethoxy)phenyl]methyl benzoateEsterificationBenzoyl chloride, triethylamineIntroduction of an additional aromatic ring, potential for altered photophysical properties.

Analogs with Varied Linker Structures

A common variation is the replacement of the ether linkage with a thioether (sulfide) linkage. This can be achieved through a multi-step synthesis, for instance, by converting the corresponding alcohol to a halide and then reacting it with a thiophenol derivative. The thioether linkage is generally less polar and has different bond angles compared to the ether linkage, which can affect the molecule's three-dimensional structure and its interactions with other molecules.

Another possibility is to replace the methylene bridge with a longer alkyl chain or other functional groups, which would alter the flexibility and distance between the two aromatic rings.

Analog NameLinker StructureSynthetic ApproachPotential Property Difference
[4-(Thiophen-2-ylmethylthio)phenyl]methanolThioether (-S-CH2-)Reaction of a thiophenol with a benzyl (B1604629) halideAltered bond angles and polarity compared to the ether analog.
[4-(2-(Thiophen-2-yl)ethoxy)phenyl]methanolEthyleneoxy (-O-CH2CH2-)Williamson ether synthesis with 2-(thiophen-2-yl)ethanolIncreased flexibility and distance between the aromatic rings.
2-((4-(Hydroxymethyl)benzyl)thio)thiopheneMethylene thioether (-CH2-S-)Reaction of a benzyl halide with thiophen-2-ylmethanethiolDifferent electronic interaction between the thiophene and phenyl rings.

Structure-Property Relationship Studies of Derivatives

The systematic modification of the this compound scaffold allows for detailed investigations into structure-property relationships. By correlating specific structural changes with observed chemical and material properties, a deeper understanding of the molecular design principles can be achieved.

Chemical Properties:

Reactivity: The introduction of electron-withdrawing groups on either the thiophene or phenyl ring can increase the acidity of the benzylic hydroxyl group, making it more susceptible to deprotonation. Conversely, electron-donating groups can decrease its acidity.

Stability: The nature of the linker atom (oxygen vs. sulfur) can influence the chemical stability of the molecule. Thioethers, for example, can be susceptible to oxidation to sulfoxides and sulfones, introducing new functionalities and properties.

Material Properties:

Melting Point and Crystallinity: Substitutions on the aromatic rings can significantly affect the melting point and the ability of the molecules to pack in a crystalline lattice. Bulky substituents may disrupt crystal packing, leading to lower melting points and more amorphous materials. The introduction of groups capable of hydrogen bonding can lead to higher melting points and more ordered crystalline structures.

Solubility: The polarity of the derivatives, and thus their solubility in various solvents, can be fine-tuned through the introduction of polar or nonpolar functional groups. For instance, esterification with a long-chain fatty acid would increase the lipophilicity and solubility in nonpolar organic solvents.

Optical Properties: Modifications to the conjugated system, such as extending the conjugation by introducing additional aromatic rings or altering the electronic nature of the substituents, can lead to changes in the absorption and emission properties of the molecules. This is particularly relevant for applications in organic electronics and photonics.

The systematic design, synthesis, and characterization of derivatives of this compound provide a powerful platform for developing new molecules with tailored chemical and material properties for a wide range of applications.

Advanced Applications in Chemistry and Materials Science

Utility as Synthetic Intermediates and Building Blocks for Complex Molecules

There is no readily available research that documents the use of "[4-(Thiophen-2-ylmethoxy)phenyl]methanol" as a specific synthetic intermediate or building block in the synthesis of more complex molecules. While its structure, featuring a reactive hydroxyl group and a thiophene (B33073) moiety, suggests potential for such applications, no concrete examples or detailed synthetic pathways have been reported in the scientific literature.

Integration into Polymer Architectures for Functional Materials

Information regarding the integration of "this compound" into polymer architectures to create functional materials is not present in the available scientific literature. There are no studies describing its use as a monomer or a modifying agent in polymerization processes.

Exploration in Electro-Optical and Electrochromic Materials (e.g., conjugated polymers)

While thiophene-containing compounds are a significant area of research in the development of electro-optical and electrochromic materials, particularly conjugated polymers, there is no specific mention or study of "this compound" in this context. The broader research on polythiophenes and their derivatives does not include this specific molecule as a component or precursor.

Applications in Ligand Design for Catalysis

The design of ligands for catalysis is a critical area of chemical research. However, a review of the pertinent literature reveals no instances of "this compound" being utilized as a ligand or as a precursor for the synthesis of ligands for catalytic applications.

Future Research Directions and Outlook

Development of More Efficient and Sustainable Synthetic Routes

The future synthesis of [4-(Thiophen-2-ylmethoxy)phenyl]methanol and its derivatives will likely focus on improving efficiency and sustainability. Traditional multi-step syntheses can be time-consuming and generate significant waste. Modern synthetic strategies that could be applied to this target molecule include:

Catalytic Methods: Investigating novel catalytic systems for the key synthetic transformations. For instance, the use of more earth-abundant and less toxic metal catalysts for cross-coupling reactions to form the ether linkage could be explored. Furthermore, biocatalytic methods, which operate under mild conditions and often exhibit high selectivity, could be developed. For example, enzymes could be employed for the asymmetric reduction of a corresponding ketone to produce enantiomerically pure this compound.

Flow Chemistry: The implementation of continuous flow chemistry could offer significant advantages in terms of safety, scalability, and reproducibility. A flow-based synthesis would allow for precise control over reaction parameters, potentially leading to higher yields and purities.

Synthetic StrategyPotential AdvantagesKey Research Focus
One-Pot SynthesisReduced waste, time, and costOptimization of reaction conditions for sequential steps
Catalytic MethodsIncreased efficiency, selectivity, and sustainabilityDevelopment of novel metal-based or biocatalytic systems
Flow ChemistryImproved safety, scalability, and reproducibilityDesign and optimization of a continuous flow reactor setup

In-depth Mechanistic Studies of Chemical Transformations

A thorough understanding of the reaction mechanisms involved in the synthesis and subsequent transformations of this compound is crucial for optimizing existing methods and designing new reactions. Future research in this area could involve:

Kinetic Studies: Performing detailed kinetic analyses of the key synthetic steps to elucidate the reaction order, rate constants, and activation energies. This information would be invaluable for optimizing reaction conditions to maximize yield and minimize reaction times.

Spectroscopic and Computational Analysis: Utilizing in-situ spectroscopic techniques, such as NMR and IR spectroscopy, to identify and characterize reaction intermediates. These experimental studies, in conjunction with computational modeling, can provide a detailed picture of the reaction pathway at the molecular level.

Isotopic Labeling Studies: Employing isotopically labeled starting materials to trace the fate of individual atoms throughout the reaction, providing definitive evidence for proposed mechanistic pathways.

Exploration of Novel Material Science Applications

Thiophene-containing compounds are well-known for their interesting electronic and optical properties, making them promising candidates for various material science applications. researchgate.netresearchgate.net Future research could explore the potential of this compound as a building block for:

Organic Electronics: The thiophene (B33073) moiety is a common component in organic semiconductors. researchgate.net By polymerizing or incorporating this compound into larger conjugated systems, it may be possible to create new materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The phenylmethanol group could serve as a point for further functionalization to tune the material's properties.

Sensors: The aromatic and heteroaromatic rings in the molecule could interact with various analytes, making it a potential candidate for chemical sensors. researchgate.net The hydroxyl group could also be functionalized with specific recognition units to create highly selective sensors.

Luminescent Materials: Many thiophene derivatives exhibit fluorescence. Investigating the photophysical properties of this compound and its derivatives could lead to the development of new fluorescent probes and labels for imaging applications.

Application AreaPotential Role of the CompoundKey Properties to Investigate
Organic ElectronicsMonomer for conductive polymersElectronic conductivity, charge mobility, and energy levels
Chemical SensorsActive sensing materialSelectivity and sensitivity towards target analytes
Luminescent MaterialsFluorophoreQuantum yield, excitation and emission wavelengths, and photostability

Advanced Computational Methodologies for Property Prediction and Reaction Design

Computational chemistry offers powerful tools for predicting the properties of molecules and for designing new synthetic routes. rsc.org For this compound, advanced computational methods could be employed to:

Predict Molecular Properties: Using quantum chemical methods like Density Functional Theory (DFT), it is possible to predict a wide range of properties, including electronic structure, spectroscopic characteristics, and reactivity. researchgate.net This can help in understanding the fundamental nature of the molecule and in guiding the design of new materials with desired properties.

Simulate Reaction Mechanisms: Computational modeling can be used to explore different possible reaction pathways for the synthesis of the target molecule and its derivatives. researchgate.net By calculating the energies of reactants, transition states, and products, it is possible to identify the most favorable reaction mechanism and to predict the outcome of a reaction under different conditions.

Virtual Screening: For potential applications in areas like drug discovery or materials science, computational screening of virtual libraries of derivatives of this compound could be performed to identify candidates with optimal properties before committing to their synthesis. nih.gov

Computational MethodApplicationPredicted Outcomes
Density Functional Theory (DFT)Property PredictionElectronic structure, spectra, reactivity indices
Transition State TheoryReaction DesignReaction pathways, activation energies, rate constants
Molecular DockingVirtual ScreeningBinding affinities and modes to biological targets

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare [4-(Thiophen-2-ylmethoxy)phenyl]methanol?

  • Methodology : A typical approach involves nucleophilic substitution or coupling reactions. For example, thiophene-containing ethers can be synthesized by reacting thiophenemethyl derivatives with halogenated phenolic precursors under reflux conditions in ethanol or methanol. Purification via column chromatography or recrystallization is often required .
  • Key Considerations : Reaction optimization (e.g., temperature, solvent choice) is critical to avoid side products like over-oxidation of the hydroxymethyl group. Monitoring by thin-layer chromatography (TLC) ensures reaction completion.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify aromatic protons, thiophene substituents, and the hydroxymethyl group. For example, the thiophene protons typically appear at δ 6.8–7.5 ppm, while the hydroxymethyl proton resonates near δ 4.6 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
  • Infrared (IR) Spectroscopy : O–H stretching (~3200–3600 cm1^{-1}) and C–O–C ether linkages (~1200 cm1^{-1}) are diagnostic .

Advanced Research Questions

Q. How can X-ray crystallography resolve the molecular conformation and intermolecular interactions of this compound derivatives?

  • Methodology :

  • Data Collection : Use a single-crystal X-ray diffractometer (e.g., Bruker SMART APEX CCD) with MoKα radiation (λ = 0.71073 Å) at low temperatures (e.g., 185 K) to minimize thermal motion .
  • Refinement : Employ SHELXL for structure solution and refinement. For example, in related compounds, hydrogen bonding (O–H⋯N/O) and π-π stacking stabilize crystal packing .
  • Validation : Check R factors (e.g., R1_1 < 0.05) and residual electron density maps to ensure accuracy .

Q. What challenges arise during crystallographic refinement of this compound analogs, and how are they mitigated?

  • Challenges :

  • Disorder in Flexible Groups : The thiophenemethoxy or hydroxymethyl groups may exhibit rotational disorder.
  • Hydrogen Bonding Ambiguities : Weak or bifurcated interactions complicate hydrogen-bond assignment.
    • Solutions :
  • Apply restraints (e.g., DFIX, FLAT) in SHELXL to model disordered regions .
  • Use difference Fourier maps to locate hydrogen atoms and validate interactions .
  • Compare geometric parameters (bond lengths/angles) with similar structures in the Cambridge Structural Database (CSD) .

Q. How do structural modifications (e.g., substituent variation) impact the biological activity of this compound analogs?

  • Methodology :

  • Structure-Activity Relationship (SAR) Studies : Synthesize derivatives with substituents on the phenyl or thiophene rings. Test bioactivity (e.g., antimicrobial, anti-inflammatory) using assays like MIC (minimum inhibitory concentration) or COX-2 inhibition .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with target proteins (e.g., enzymes or receptors). Correlate results with experimental data to identify pharmacophores .
    • Case Study : In a related compound, replacing the hydroxymethyl group with a carboxylic acid enhanced anti-tubercular activity by improving target binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.